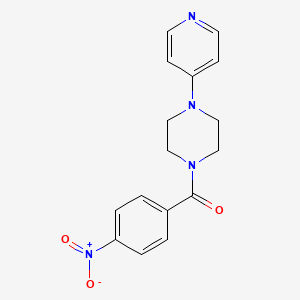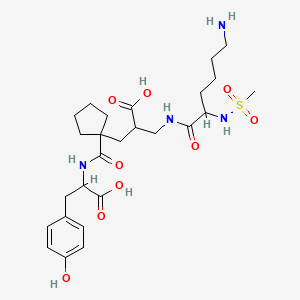
Sampatrilat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sampatrilat is a novel vasopeptidase inhibitor that has shown promise in the treatment of chronic heart failure. It inhibits both angiotensin-converting enzyme and neutral endopeptidase, which are key enzymes involved in blood pressure regulation and cardiac function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sampatrilat involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route is proprietary, but it generally involves the use of standard organic synthesis techniques such as condensation reactions, protection and deprotection steps, and purification through chromatography .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Sampatrilat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives of this compound that may have different pharmacological properties .
Scientific Research Applications
Sampatrilat has been extensively studied for its potential therapeutic benefits. Some of its key applications include:
Mechanism of Action
Sampatrilat exerts its effects by inhibiting both angiotensin-converting enzyme and neutral endopeptidase. This dual inhibition leads to a decrease in the production of the vasoconstrictor angiotensin II and an increase in the levels of vasodilatory peptides such as atrial natriuretic peptide. This results in vasodilation, reduced blood pressure, and improved cardiac function .
Comparison with Similar Compounds
Similar Compounds
Omapatrilat: Another vasopeptidase inhibitor with similar dual inhibitory activity.
SamAsp: A derivative of Sampatrilat with an aspartate group replacing the lysine group.
Uniqueness
This compound is unique in its high selectivity for the C-domain of angiotensin-converting enzyme, which contributes to its potent inhibitory effects. Its dual inhibition mechanism also sets it apart from traditional angiotensin-converting enzyme inhibitors, offering potentially greater therapeutic benefits .
Properties
Molecular Formula |
C26H40N4O9S |
|---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
2-[[[6-amino-2-(methanesulfonamido)hexanoyl]amino]methyl]-3-[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]cyclopentyl]propanoic acid |
InChI |
InChI=1S/C26H40N4O9S/c1-40(38,39)30-20(6-2-5-13-27)22(32)28-16-18(23(33)34)15-26(11-3-4-12-26)25(37)29-21(24(35)36)14-17-7-9-19(31)10-8-17/h7-10,18,20-21,30-31H,2-6,11-16,27H2,1H3,(H,28,32)(H,29,37)(H,33,34)(H,35,36) |
InChI Key |
LPUDGHQMOAHMMF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC(CCCCN)C(=O)NCC(CC1(CCCC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

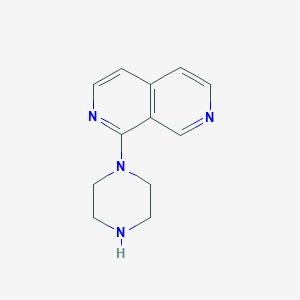
![4-Oxo-9-Methyl-2,3,4,9-Tetrahydrothiopyrano[2,3-b]Indole](/img/structure/B8296297.png)
![2-Acetyl-6,7-dichloro-5-hydroxybenzo[b]thiophene](/img/structure/B8296305.png)

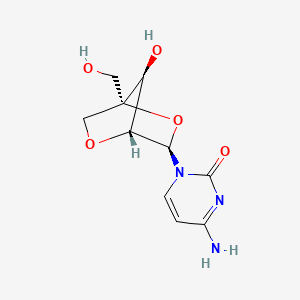
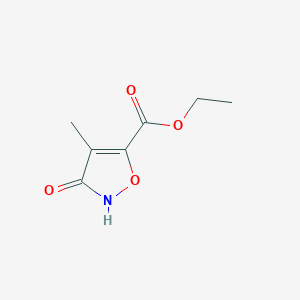
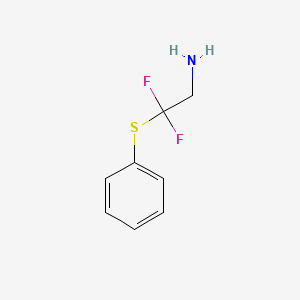
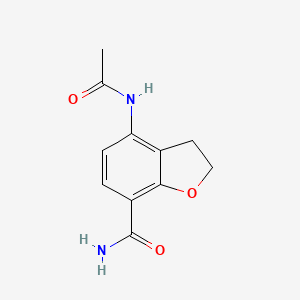
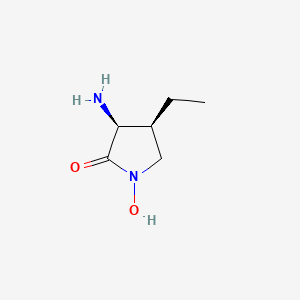
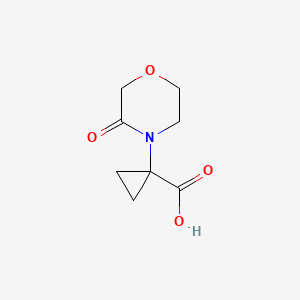
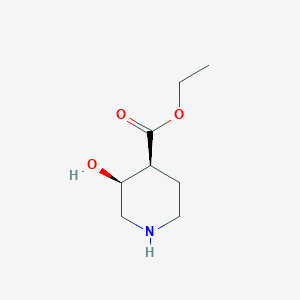
![1-[3,5-Dimethyl-4-(2-methylallyl)thiophen-2-yl]ethanone](/img/structure/B8296376.png)
